



# Discovery and development of Stc-15

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Stc-15    |           |
| Cat. No.:            | B15607068 | Get Quote |

An In-Depth Technical Guide on the Discovery and Development of STC-15

## **Executive Summary**

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of METTL3 (Methyltransferase-like 3), a critical RNA methyltransferase enzyme.[1][2][3] Developed by STORM Therapeutics, STC-15 represents a pioneering approach in the field of RNA epigenetics, targeting the m6A modification pathway to elicit anti-tumor responses.[4] Preclinical data have demonstrated its ability to induce a robust anti-cancer immune response by activating innate immunity and interferon (IFN) signaling.[5][6] The subsequent Phase 1 clinical trial (NCT05584111) in patients with advanced solid malignancies has shown that STC-15 is well-tolerated and exhibits promising signs of clinical activity, both as a monotherapy and with potential for combination treatments.[6][7] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of STC-15.

# **Introduction: Targeting RNA Epigenetics**

For decades, the central dogma of molecular biology has focused on the flow of genetic information from DNA to RNA to protein. However, the discovery of epigenetic modifications, such as methylation on DNA and histones, has revealed a more complex layer of gene regulation. More recently, the field of RNA epigenetics, or "epitranscriptomics," has emerged, highlighting that RNA molecules themselves are subject to chemical modifications that influence their fate and function.



One of the most prevalent internal modifications on messenger RNA (mRNA) is N6-methyladenosine (m6A). This modification is dynamically regulated by a complex of "writer" (e.g., METTL3), "eraser" (demethylases), and "reader" (m6A-binding) proteins. METTL3 is the primary catalytic subunit of the m6A writer complex and plays a crucial role in regulating mRNA stability, splicing, and translation.[5][8] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a compelling therapeutic target.[5][8]

## **Discovery of STC-15**

**STC-15** was identified through a collaboration between STORM Therapeutics and Evotec, progressing from a high-throughput screening hit to a clinical candidate in under three years.[4] The objective was to develop a potent, selective, and orally bioavailable small molecule inhibitor of the METTL3 enzyme.[3][4] This effort culminated in the identification of **STC-15**, the first METTL3 inhibitor to enter human clinical trials.[2][3] The first patient in the Phase 1 study was dosed in November 2022.[9]

## **Mechanism of Action**

**STC-15** exerts its anti-tumor effects through a novel immunologic mechanism.[10][11] By inhibiting the catalytic activity of METTL3, **STC-15** blocks the deposition of m6A on mRNA transcripts.[8] This leads to the accumulation of endogenous double-stranded RNA (dsRNA), which is recognized by innate immune pattern recognition sensors.[5][12]

This recognition triggers a cascade of downstream signaling events, leading to the prominent upregulation of genes associated with innate immunity, particularly the Type I and Type III interferon (IFN) pathways.[5][8] The activation of IFN signaling enhances anti-tumor immunity by promoting the activation and function of cytotoxic T lymphocytes in the tumor microenvironment (TME), ultimately leading to cancer cell killing.[4][8] Additionally, by altering mRNA stability, **STC-15** can reduce the expression of key pro-tumorigenic and anti-apoptotic proteins, such as BCL2, which is particularly relevant in hematological malignancies like AML. [13][14]





Click to download full resolution via product page

Diagram 1: STC-15 Mechanism of Action Signaling Pathway.



## **Preclinical Development**

**STC-15** has undergone extensive preclinical evaluation in both solid tumor and leukemia models, demonstrating significant anti-tumor activity as a single agent and in combination with other cancer therapies.

#### In Vitro Studies

In vitro experiments established the foundational activity of **STC-15**. In models of acute myeloid leukemia (AML), **STC-15** demonstrated potent anti-proliferative effects and synergistic activity with standard-of-care agents.

| Parameter            | Cell/Sample Type                     | Result                                                                    | Reference |
|----------------------|--------------------------------------|---------------------------------------------------------------------------|-----------|
| IC50 (Proliferation) | Select AML Cell Lines                | Sub-micromolar values                                                     | [13][14]  |
| IC50 (Growth)        | 12 Patient-Derived<br>AML Samples    | Mean of approx. 1 micromolar                                              | [13][14]  |
| Protein Expression   | Majority of AML Cell<br>Lines Tested | Dose-dependent reduction in BCL2 levels                                   | [13][14]  |
| Combination Activity | AML Cell Lines                       | Synergistic inhibition of tumor cell growth with Venetoclax               | [13][14]  |
| Combination Activity | Cancer Cell Lines                    | Enhanced cytotoxicity<br>of DNA damaging<br>agents (e.g.,<br>Doxorubicin) | [15][16]  |

## In Vivo Studies

Animal studies confirmed the anti-tumor efficacy and immune-mediated mechanism of action of **STC-15**. The oral bioavailability of the compound allowed for effective systemic administration in various preclinical cancer models.





Click to download full resolution via product page

**Diagram 2:** Preclinical Evaluation Workflow for **STC-15**.

Key findings from in vivo studies include:

- Solid Tumors: In syngeneic mouse models of colorectal cancer (MC38) and lymphoma
   (A20), oral administration of STC-15 significantly inhibited tumor growth.[5][12] This antitumor effect was dependent on the adaptive immune system, as the response was
   eliminated in mice depleted of CD8+ T-cells.[12]
- Acute Myeloid Leukemia: In a patient-derived in vivo AML model, STC-15 treatment extended survival compared to both vehicle-treated and venetoclax-treated groups.[13][14]
- Combination Therapy: STC-15 demonstrated synergy with T-cell checkpoint inhibitors (anti-PD1) and radiation therapy, providing a strong rationale for clinical combination strategies.[5]
   [15][16] Treatment reshapes the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[16][17]

## **Clinical Development**

STC-15 is the first RNA modifying enzyme inhibitor to be evaluated in human clinical trials.[7]



# Phase 1 Dose Escalation and Expansion Study (NCT05584111)

This first-in-human, multicenter, open-label trial was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of **STC-15** in patients with advanced solid malignancies.[6][10]

- Study Design: The study enrolled 42 patients across five dose escalation cohorts, with oral doses ranging from 60mg to 200mg, administered either daily or three times a week (TIW).
   [6][7][11]
- Safety and Tolerability: STC-15 was found to be well-tolerated across all dose levels.[7]
   Treatment-emergent adverse events (TEAEs) were generally mild, transient, and manageable.[6][10] Common TEAEs included thrombocytopenia, rash, and pruritus.[7] No maximum tolerated dose was established up to 200 mg TIW.[6]
- Pharmacodynamics: Robust and sustained METTL3 target engagement was confirmed by significant reductions in methylated polyA-RNA across all cohorts.[7] Gene expression analysis from patient samples showed an upregulation of innate immunity and interferon signaling pathways, consistent with the drug's proposed mechanism of action.[6][10]
- Clinical Activity: **STC-15** demonstrated promising signs of anti-tumor activity. Tumor regressions were observed at all TIW dose levels (60mg, 100mg, and 200mg).[6][10]



| Phase 1 Study<br>(NCT05584111) Results | Data                         | Reference |
|----------------------------------------|------------------------------|-----------|
| Patients Enrolled                      | 42                           | [6][11]   |
| Evaluable Patients (for response)      | 27                           | [7]       |
| Dose Cohorts                           | 60mg to 200mg (Daily or TIW) | [6][7]    |
| Partial Response (PR)                  | 11% (3 of 27 patients)       | [7]       |
| Disease Control (PR + Stable Disease)  | 74% (20 of 27 patients)      | [7]       |
| Recommended Phase 2 Dose               | 60mg - 200mg TIW             | [7]       |

#### **Future Clinical Direction**

The encouraging safety profile and clinical activity from the Phase 1 study support the continued development of **STC-15**.

Phase 1b/2 Combination Study (NCT06975293): Based on the strong preclinical rationale, a
Phase 1b/2 trial is planned to evaluate STC-15 in combination with the anti-PD-1 antibody
toripalimab.[18] This study will enroll up to 188 patients with advanced non-small cell lung
cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and
endometrial cancer.[18][19]





Click to download full resolution via product page

Diagram 3: STC-15 Clinical Development Pathway.



#### Conclusion

**STC-15** is a pioneering drug candidate that validates RNA methyltransferases as a druggable target class. Its unique mechanism of action, which bridges RNA epigenetics with immuno-oncology, offers a novel strategy for treating cancer. The compound has demonstrated a favorable safety profile and encouraging clinical activity in patients with advanced solid tumors. Ongoing and future studies will further define the role of **STC-15**, particularly in combination with checkpoint inhibitors, as a new therapeutic option for patients with difficult-to-treat cancers.

## **Appendix: Experimental Protocols**

Disclaimer: The following are generalized methodologies for the types of experiments conducted during the development of **STC-15**. Specific, detailed protocols are proprietary to STORM Therapeutics and its collaborators.

- 1. In Vitro Cell Proliferation Assay
- Objective: To determine the concentration of STC-15 that inhibits the growth of cancer cell lines by 50% (IC50).
- Methodology:
  - Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  - A serial dilution of STC-15 (and vehicle control, e.g., DMSO) is prepared in culture medium.
  - The medium in the cell plates is replaced with the medium containing various concentrations of STC-15.
  - Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
  - Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP content.
  - Absorbance or luminescence is read using a plate reader.



 Data are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.

#### 2. Western Blot Analysis

- Objective: To measure the levels of specific proteins (e.g., BCL2) in cells following treatment with **STC-15**.
- Methodology:
  - Cells are treated with varying concentrations of **STC-15** for a specified duration.
  - Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
  - Total protein concentration is determined using a BCA or Bradford assay.
  - Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
  - Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
  - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent nonspecific antibody binding.
  - The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BCL2) overnight at 4°C.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
  - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
- 3. Syngeneic Mouse Tumor Models



- Objective: To evaluate the anti-tumor efficacy of orally administered STC-15 in an immunecompetent animal model.
- Methodology:
  - Immune-competent mice (e.g., C57BL/6) are subcutaneously inoculated with a suspension of syngeneic cancer cells (e.g., MC38 colorectal or A20 lymphoma cells).[5]
     [12]
  - Tumors are allowed to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Mice are randomized into treatment groups (e.g., vehicle control, STC-15).
  - STC-15 is formulated for oral gavage. A potential formulation includes DMSO, PEG300, Tween80, and ddH2O.[1]
  - Animals are treated according to the specified dosing schedule (e.g., once daily).
  - Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
  - The study is concluded when tumors in the control group reach a predetermined endpoint.
     Efficacy is assessed by comparing tumor growth inhibition between the treated and vehicle groups.
  - For mechanism studies, CD8+ T-cells can be depleted via administration of an anti-CD8
    antibody prior to and during STC-15 treatment to determine if the therapeutic effect is
    immune-mediated.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. selleckchem.com [selleckchem.com]

## Foundational & Exploratory





- 2. drughunter.com [drughunter.com]
- 3. STORM Therapeutics to present the discovery of lead clinical candidate STC-15 at the American Chemical Society Fall 2023 Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. RNA Epitranscriptomics as a Novel Therapeutic Target Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]
- 5. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. STORM Therapeutics Presented Interim Phase 1 Data on STC-15 at ASCO 2024 [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. targetedonc.com [targetedonc.com]
- 11. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. STORM Therapeutics Presents STC-15 Preclinical Data M Ventures [m-ventures.com]
- 16. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
- 17. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics



[prnewswire.com]

- 18. Clinical trials | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Discovery and development of Stc-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607068#discovery-and-development-of-stc-15]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com